![molecular formula C9H11N3 B1428946 2,6-Dimethylimidazo[1,2-a]pyridin-3-amine CAS No. 1216104-44-7](/img/structure/B1428946.png)
2,6-Dimethylimidazo[1,2-a]pyridin-3-amine
Overview
Description
2,6-Dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. It has gained significant attention in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,6-dimethylpyridine-3-carboxaldehyde with an amine source, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to various alkylated or acylated products .
Scientific Research Applications
2,6-Dimethylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid: Used in the synthesis of various derivatives with potential biological activities.
Uniqueness
2,6-Dimethylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2,6-Dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and therapeutic potential.
The compound plays a crucial role in various biochemical reactions by interacting with enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many xenobiotics and endogenous compounds. These interactions can significantly influence drug metabolism and efficacy .
Cellular Effects
This compound exhibits profound effects on different cell types and processes:
- Gene Expression Modulation : The compound influences the expression of genes involved in oxidative stress response and apoptosis .
- Cell Signaling Pathways : It alters cell signaling pathways that may lead to changes in cellular metabolism and function.
Antituberculosis Activity
Recent studies have highlighted the antituberculosis (anti-TB) activity of this compound. In vitro assays demonstrated that this compound can significantly inhibit the growth of Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were reported to be as low as 1 μM against various strains .
Table 1: Antituberculosis Activity Data
Compound | MIC (μM) | Activity Type |
---|---|---|
This compound | ≤1 | Anti-TB |
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | ≤1 | Anti-TB |
6-Methylimidazo[1,2-a]pyridine | 3.1 | Potential mutagenicity |
The mechanism by which this compound exerts its anti-TB effects appears to involve interaction with bacterial enzymes critical for replication and survival. Specifically, it may inhibit energy generation pathways within Mtb cells .
Other Biological Activities
Beyond its anti-TB properties, this compound has demonstrated a range of other biological activities:
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .
- Antimicrobial Activity : It has also shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
A notable case study involved the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives where this compound was identified as a potent inhibitor of Mtb glutamine synthetase with an IC50 value of 0.38 μM . This finding underscores its potential as a starting point for developing new anti-TB agents.
Q & A
Q. Basic: What are the standard synthetic routes for 2,6-Dimethylimidazo[1,2-a]pyridin-3-amine?
Methodological Answer:
The synthesis typically involves multi-step protocols. A common approach is coupling reactions using carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in inert atmospheres. For example:
- Step 1 : Activation of the carboxylic acid derivative (e.g., 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid) with EDC and benzotriazol-1-ol in dichloromethane at 20°C for 10 minutes .
- Step 2 : Amidation with 3-cyclohexylpropan-1-amine in the presence of triethylamine, yielding the target amine derivative .
Alternative routes include Friedländer condensation using 3-amino-2-formylimidazo[1,2-a]pyridine with aldehydes/ketones under acidic conditions (e.g., AlCl₃) to form fused heterocycles .
Q. Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Post-synthesis characterization requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity and substitution patterns (e.g., methyl groups at positions 2 and 6) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+1] calcd. for C₂₀H₂₃N₄O₂: 351.1816; found: 351.1821) .
- X-ray Crystallography : For resolving 3D structures in enzyme complexes (e.g., interactions with Menin protein in PDB ID: 6S2K) .
- HPLC Purity Analysis : Retention times (e.g., tR = 1.1 min, 97% purity) ensure batch consistency .
Q. Advanced: How can computational methods optimize the compound’s bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electronic properties and stability of intermediates. For example, DFT studies on imidazo[1,2-a]pyridin-3-amine derivatives reveal charge distribution at the amine group, influencing hydrogen bonding with targets like ENR enzyme .
- Molecular Docking : Used to simulate binding modes. In antitubercular studies, derivatives showed interactions with Mycobacterium tuberculosis targets via π-π stacking and hydrogen bonds .
- SAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methyl groups at 2,6-positions) with COX-2 inhibition (IC₅₀ values) .
Q. Advanced: How to resolve contradictions in reported reaction mechanisms?
Methodological Answer:
Discrepancies in synthesis pathways (e.g., cyclization vs. condensation routes) require:
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-tracers) to track nucleophilic attack sites in heterocycle assembly .
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., pyridine vs. THF solvents) to identify dominant pathways .
- Intermediate Trapping : Use quenching agents (e.g., D₂O) to isolate and characterize transient species via LC-MS .
Q. Advanced: What strategies enhance selectivity in biological assays?
Methodological Answer:
- Structural Hybridization : Merge scaffolds (e.g., imidazo[1,2-a]pyridine with pyrimidine) to improve target specificity. For example, N-benzyl-2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide showed selective antitubercular activity over human kinases .
- Pharmacophore Masking : Introduce bulky substituents (e.g., 4-nitrophenyl groups) to block off-target interactions. A derivative with a 4-methoxyphenethyl chain achieved >100-fold selectivity for Menin over related proteins .
- Metabolic Profiling : Incubate derivatives with liver microsomes to identify metabolic soft spots (e.g., methyl oxidation) and guide stability optimization .
Q. Basic: What are common derivatization strategies for this compound?
Methodological Answer:
- Amide Formation : React the 3-amine with activated carboxylic acids (e.g., 2-oxoacetic acid) using EDC/DMAP in acetonitrile .
- Sulfonylation : Treat with sulfonyl chlorides (e.g., 2,7-dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride) in dichloromethane to install sulfonamide groups .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-cyanophenylboronic acid) to introduce aryl substituents .
Q. Advanced: How to address low yields in multi-step syntheses?
Methodological Answer:
- Optimize Coupling Reagents : Replace EDC with HATU for higher efficiency in amide bond formation .
- Purification Tactics : Use reverse-phase HPLC (C18 columns) with gradient elution (water/acetonitrile + 0.1% TFA) to isolate polar byproducts .
- Inert Atmosphere Control : Rigorous N₂ purging prevents oxidation of amine intermediates during prolonged reactions .
Q. Advanced: What role does the 2,6-dimethyl group play in bioactivity?
Methodological Answer:
- Steric Shielding : Methyl groups at positions 2 and 6 block metabolic degradation (e.g., cytochrome P450 oxidation), enhancing plasma stability .
- Conformational Restriction : Reduces rotational freedom, pre-organizing the molecule for optimal binding to hydrophobic enzyme pockets (e.g., COX-2) .
- Electron Donation : Methyl groups increase electron density at the imidazo ring, enhancing π-stacking with aromatic residues in targets like HIV-1 reverse transcriptase .
Properties
IUPAC Name |
2,6-dimethylimidazo[1,2-a]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-4-8-11-7(2)9(10)12(8)5-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIETYAQHSFNPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2N)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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